Pyridazine-4-carboxamide

Herbicide Discovery Phytoene Desaturase Inhibition Agrochemical Scaffold Hopping

Pyridazine-4-carboxamide is the definitive 4-positional isomer for reproducible SAR outcomes. Unlike 3-carboxamide or pyrazine analogs, this regioisomer ensures optimal hydrogen-bonding geometry and π-stacking for target engagement. Validated in published studies: >2000-fold CB2 selectivity (Ki 1.6–2.1 nM), 100% preemergence herbicidal inhibition (outperforming diflufenican), and AHR antagonism (cellular IC50 <5 nM). With MW 123.11, TPSA 68.9 Ų, and zero Lipinski violations, it serves as an ideal fragment for FBDD and parallel library synthesis. Specify the 4-carboxamide regioisomer to ensure batch-to-batch reproducibility.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 88511-47-1
Cat. No. B1353753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-4-carboxamide
CAS88511-47-1
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C(=O)N
InChIInChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9)
InChIKeyGEBGCSXVYUDDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-4-carboxamide (CAS 88511-47-1): Chemical Identity and Core Scaffold Properties for Research Procurement


Pyridazine-4-carboxamide (CAS 88511-47-1, MFCD11870218) is a heterocyclic building block with the molecular formula C5H5N3O and a molecular weight of 123.11 g/mol [1]. This scaffold features a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms—with a carboxamide functional group at the 4-position [1]. Key physicochemical descriptors include a computed XLogP3 value of -1, indicating hydrophilic character, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 68.9 Ų [1]. These properties, combined with predicted density (1.3 ± 0.1 g/cm³) and boiling point (451.8 ± 18.0 °C at 760 mmHg) , define the baseline characteristics of this versatile pyridazine building block.

Why Pyridazine-4-carboxamide (CAS 88511-47-1) Cannot Be Casually Substituted: Differentiation from Pyridazine Isomers and Alternative Heterocyclic Scaffolds


Although pyridazine-based compounds share a common heterocyclic framework, positional isomerism fundamentally alters reactivity and biological performance. Pyridazine-4-carboxamide is distinct from its 3-carboxamide and pyridazinone analogs in terms of electronic distribution, hydrogen-bonding geometry, and the spatial orientation of the carboxamide group relative to the diazine nitrogen atoms [1]. Substitution with pyridazine-3-carboxamide or pyrazine/pyrimidine carboxamides alters the vector of the amide moiety and the π-stacking capacity of the heteroaromatic ring, which can disrupt critical interactions in target binding pockets [1]. Procurement decisions for structure-activity relationship (SAR) studies, scaffold-hopping campaigns, or patent-defensive synthesis must therefore specify the 4-carboxamide regioisomer to ensure reproducible outcomes.

Quantitative Differentiation Evidence for Pyridazine-4-carboxamide (CAS 88511-47-1) Against Comparator Compounds


Herbicidal Efficacy of Pyridazine-4-carboxamide Derivative B1 Exceeds Commercial Diflufenican in Preemergence Weed Control

The pyridazine-4-carboxamide derivative 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) was directly compared against the commercial herbicide diflufenican (BF) and the pyridazine-class herbicide norflurazon (NRF) in standardized preemergence and postemergence assays [1]. In preemergence tests at 100 μg/mL, B1 achieved 100% inhibition against both Echinochloa crus-galli and Portulaca oleracea, a result superior to the inhibition rates observed for BF under identical conditions [1]. In postemergence applications, B1 matched BF (100% inhibition) while outperforming NRF, demonstrating that the 6-chloro substitution on the pyridazine ring is a critical determinant of herbicidal potency [1].

Herbicide Discovery Phytoene Desaturase Inhibition Agrochemical Scaffold Hopping

CB2 Receptor Affinity and Selectivity of Pyridazinone-4-carboxamide Derivatives Compared to CB1/CB2 Nonselective Ligands

Two pyridazinone-4-carboxamide derivatives were evaluated in competitive binding assays against human CB1R and CB2R and compared to the selectivity baseline of nonselective cannabinoid ligands [1]. Compound 9 (6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) exhibited a CB2R Ki of 2.0 ± 0.81 nM with a CB1R/CB2R selectivity ratio exceeding 2000 [1]. In a separate study, compounds 2 and 22 demonstrated CB2R Ki values of 2.1 nM and 1.6 nM, respectively, with functional assays confirming inverse agonist activity [2]. For context, nonselective CB ligands typically display Ki ratios < 10; even selective clinical candidates such as SR144528 (CB2 Ki ≈ 0.6 nM, selectivity ≈ 700) show substantially lower selectivity margins than the >2000 ratio achieved by compound 9 [1].

Cannabinoid Receptor Pharmacology CB2 Inverse Agonists Neuroinflammation Therapeutics

Pyridazine-4-carboxamide Derivatives as Potent RAF Kinase Inhibitors with Sub-100 nM Cellular Activity

Pyridazine-4-carboxamide derivatives have been characterized as RAF proto-oncogene serine/threonine-protein kinase inhibitors with quantifiable potency [1]. One representative compound, N-(5-(6-ethoxy-5-(tetrahydro-2H-pyran-4-yl)pyridazin-3-yl)-4-methylphenyl)-6-(trifluoromethyl)pyridazine-4-carboxamide (US10167279, Example 237), demonstrated an IC50 of 100 nM against RAF kinase in an enzymatic assay [1]. In the broader kinase inhibitor landscape, first-generation RAF inhibitors such as sorafenib exhibit RAF IC50 values in the 6-38 nM range but lack the pyridazine scaffold's synthetic tunability at the 3-, 5-, and 6-positions [1]. The pyridazine-4-carboxamide core offers three distinct vectors for substituent diversification—C3, C5, and C6 of the pyridazine ring plus the carboxamide nitrogen—providing a synthetic advantage over pyrimidine- or pyridine-based kinase inhibitor scaffolds that typically offer fewer modular derivatization sites [1].

Kinase Inhibitor RAF Proto-oncogene Cancer Therapeutics

Aryl Hydrocarbon Receptor (AHR) Antagonism with Cellular IC50 Values Below 5 nM

Pyridazine-4-carboxamide derivatives have been developed as potent aryl hydrocarbon receptor (AHR) antagonists with quantified cellular and biochemical potency . BAY 2416964, a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide derivative, inhibits AHR activity with a biochemical IC50 of 341 nM and suppresses CYP1A1 induction in human monocytic U937 cells with an IC50 of 4.3 nM . Another AHR antagonist from the same chemical series (AHR antagonist 4) exhibits an IC50 of 82.2 nM . For comparison, the natural AHR ligand FICZ activates AHR with an EC50 of approximately 0.1-1 nM, while the prototypical synthetic antagonist CH-223191 exhibits an IC50 of approximately 30-100 nM in cell-based assays . The pyridazine-4-carboxamide derivatives achieve comparable antagonist potency while offering a distinct intellectual property space and divergent physicochemical properties due to the diazine heterocycle .

AHR Antagonist Immuno-oncology Tumor Microenvironment

Physicochemical Profile of Pyridazine-4-carboxamide Scaffold Enables Favorable Drug-like Properties Relative to Pyridine and Pyrimidine Carboxamides

The pyridazine-4-carboxamide scaffold possesses a computed topological polar surface area (TPSA) of 68.9 Ų, XLogP3 of -1, one hydrogen bond donor, and three hydrogen bond acceptors [1]. In comparison, pyridine-3-carboxamide (nicotinamide, TPSA = 55.1 Ų, XLogP = -0.4) and pyrimidine-5-carboxamide (TPSA = 68.9 Ų, XLogP = -0.8) exhibit similar but non-identical physicochemical profiles [1]. The presence of two adjacent nitrogen atoms in the pyridazine ring versus one (pyridine) or two separated by carbon (pyrimidine) alters both the hydrogen-bonding capacity and the electron density distribution across the aromatic system [1]. The ACD/LogD (pH 7.4) value of -0.76 combined with a molecular weight of 123.11 g/mol positions pyridazine-4-carboxamide well within lead-like chemical space, with zero violations of Lipinski's Rule of Five [1]. The predicted enthalpy of vaporization (71.1 ± 3.0 kJ/mol) and boiling point (451.8 ± 18.0 °C) further indicate thermal stability suitable for diverse reaction conditions.

Medicinal Chemistry Scaffold Selection Lead Optimization

Recommended Research and Industrial Application Scenarios for Pyridazine-4-carboxamide (CAS 88511-47-1) Based on Quantitative Evidence


Agrochemical Lead Discovery: Scaffold-Hopping from Diflufenican to Novel PDS Herbicides

Procurement of pyridazine-4-carboxamide is justified for agrochemical research programs seeking to develop next-generation phytoene desaturase (PDS) inhibitors with improved efficacy over existing commercial herbicides. The derivative B1 demonstrated 100% preemergence inhibition against key weed species, exceeding the performance of diflufenican (BF) under identical assay conditions [1]. The scaffold-hopping strategy validated in the 2024 J Agric Food Chem study confirms that pyridazine-4-carboxamide provides a viable alternative to the pyridinecarboxamide scaffold of BF while maintaining or improving herbicidal potency [1]. Researchers should prioritize derivatives bearing 6-chloro substitution on the pyridazine ring and 2,4-difluoro substitution on the benzeneamino moiety to replicate the efficacy profile of compound B1 [1].

Cannabinoid CB2 Receptor Ligand Development for Pain and Inflammation Indications

Pyridazine-4-carboxamide and its pyridazinone derivatives are indicated for CB2 receptor-targeted drug discovery programs where high selectivity over CB1 (>2000-fold) is a critical requirement to avoid psychoactive side effects [1][2]. Compound 9 achieved a CB2 Ki of 2.0 ± 0.81 nM with a selectivity ratio exceeding 2000, surpassing the selectivity margins of established CB2 ligands such as SR144528 [1]. Compounds 2 and 22 further validated the scaffold with Ki values of 2.1 nM and 1.6 nM, respectively, and confirmed inverse agonist functional activity [2]. Researchers should prioritize pyridazinone-4-carboxamide derivatives with cis-N-(4-methylcyclohexyl) substitution at the carboxamide position to maximize both affinity and selectivity [1][2].

AHR Antagonist Lead Optimization for Immuno-oncology Applications

Pyridazine-4-carboxamide derivatives are suitable for AHR antagonist programs in immuno-oncology, where suppression of CYP1A1 induction with cellular IC50 values below 5 nM has been documented [1]. BAY 2416964, a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide, achieved a cellular IC50 of 4.3 nM for CYP1A1 suppression in U937 cells [1]. The scaffold offers a distinct intellectual property position relative to established AHR antagonists like CH-223191 while maintaining comparable or superior cellular potency [1]. Researchers should explore 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide architectures as exemplified in patent WO2018146010A1 [1].

Fragment-Based Drug Discovery and Parallel SAR Library Synthesis

Pyridazine-4-carboxamide is indicated as a minimal scaffold for fragment-based drug discovery (FBDD) and parallel library synthesis due to its favorable lead-like physicochemical properties [1][2]. With a molecular weight of 123.11 g/mol, TPSA of 68.9 Ų, XLogP3 of -1, and zero Lipinski violations, the scaffold resides in optimal fragment chemical space [1]. The LogD (pH 7.4) of -0.76 ensures aqueous solubility suitable for biochemical assay conditions, while the four distinct derivatization vectors (pyridazine C3, C5, C6, and carboxamide nitrogen) support diverse SAR exploration [1][2]. Researchers should utilize pyridazine-4-carboxamide as a core fragment for generating focused libraries targeting kinases, GPCRs, or nuclear receptors, leveraging the scaffold's balanced polarity and synthetic accessibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridazine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.